molecular formula C14H12FN5 B5816444 N-(3-fluorophenyl)-2-methyl-6-pyrazol-1-ylpyrimidin-4-amine

N-(3-fluorophenyl)-2-methyl-6-pyrazol-1-ylpyrimidin-4-amine

Cat. No.: B5816444
M. Wt: 269.28 g/mol
InChI Key: ZVVKHCAZXWEZGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-2-methyl-6-pyrazol-1-ylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of heterocyclic amines It features a pyrimidine ring substituted with a pyrazole moiety and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-methyl-6-pyrazol-1-ylpyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

    Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with an amine group on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-methyl-6-pyrazol-1-ylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-fluorophenyl)-2-methyl-6-pyrazol-1-ylpyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.

    Materials Science: It is explored for its properties in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-methyl-6-pyrazol-1-ylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-methyl-6-pyrazol-1-ylpyrimidin-4-amine
  • N-(3-bromophenyl)-2-methyl-6-pyrazol-1-ylpyrimidin-4-amine
  • N-(3-methylphenyl)-2-methyl-6-pyrazol-1-ylpyrimidin-4-amine

Uniqueness

N-(3-fluorophenyl)-2-methyl-6-pyrazol-1-ylpyrimidin-4-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and materials science.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-methyl-6-pyrazol-1-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5/c1-10-17-13(19-12-5-2-4-11(15)8-12)9-14(18-10)20-7-3-6-16-20/h2-9H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVKHCAZXWEZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.